
4-Methyl-2-nitro-6-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 4-Methyl-2-(trifluoromethyl)aniline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Methyl-2-amino-6-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
4-Nitro-2-(trifluoromethyl)aniline: Similar in structure but has different positions for the nitro and trifluoromethyl groups.
2-Nitro-6-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
Uniqueness
4-Methyl-2-nitro-6-(trifluoromethyl)aniline is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its reactivity and properties
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
4-methyl-2-nitro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-5(8(9,10)11)7(12)6(3-4)13(14)15/h2-3H,12H2,1H3 |
InChI-Schlüssel |
ODXRQFQTIDVTGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


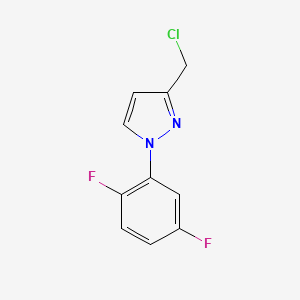

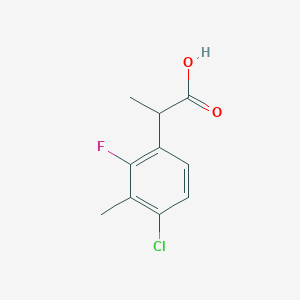
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)


![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
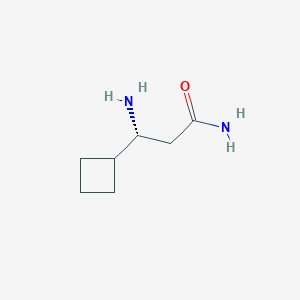
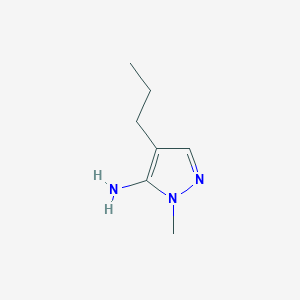
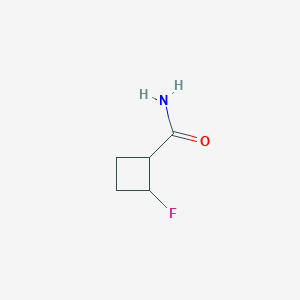
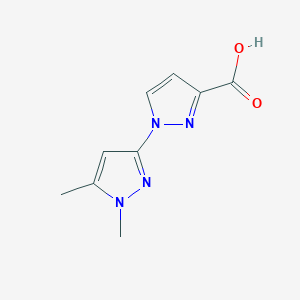
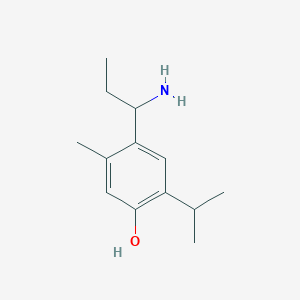
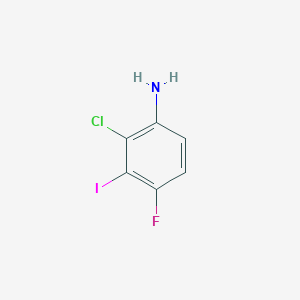
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
